molecular formula C15H14FNO B14806155 [4-(Dimethylamino)phenyl](4-fluorophenyl)methanone CAS No. 16574-54-2

[4-(Dimethylamino)phenyl](4-fluorophenyl)methanone

Cat. No.: B14806155
CAS No.: 16574-54-2
M. Wt: 243.28 g/mol
InChI Key: QSIYJMXHLGSPCE-UHFFFAOYSA-N
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Description

4-(N,N-Dimethylamino)-4’-fluorobenzophenone is an organic compound that belongs to the class of benzophenones It is characterized by the presence of a dimethylamino group and a fluorine atom attached to the benzophenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N,N-dimethylamino)-4’-fluorobenzophenone typically involves the reaction of 4-fluorobenzophenone with N,N-dimethylamine. One common method is the Friedel-Crafts acylation reaction, where 4-fluorobenzoyl chloride is reacted with N,N-dimethylaniline in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of 4-(N,N-dimethylamino)-4’-fluorobenzophenone may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(N,N-Dimethylamino)-4’-fluorobenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can replace the fluorine atom in the presence of a suitable catalyst.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted benzophenone derivatives.

Scientific Research Applications

4-(N,N-Dimethylamino)-4’-fluorobenzophenone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(N,N-dimethylamino)-4’-fluorobenzophenone involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can influence the compound’s binding affinity and selectivity towards biological targets, such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    4-(N,N-Dimethylamino)-4’-nitrostilbene: A push-pull chromophore with electron donor and acceptor groups.

    4-(N,N-Dimethylamino)benzonitrile: Known for its dual fluorescence properties.

    4-Dimethylaminopyridine: A nucleophilic catalyst used in various organic reactions.

Uniqueness

4-(N,N-Dimethylamino)-4’-fluorobenzophenone is unique due to the presence of both a dimethylamino group and a fluorine atom, which confer distinct electronic and steric properties. These features make it a valuable compound for designing new materials and exploring novel chemical reactivity.

Properties

CAS No.

16574-54-2

Molecular Formula

C15H14FNO

Molecular Weight

243.28 g/mol

IUPAC Name

[4-(dimethylamino)phenyl]-(4-fluorophenyl)methanone

InChI

InChI=1S/C15H14FNO/c1-17(2)14-9-5-12(6-10-14)15(18)11-3-7-13(16)8-4-11/h3-10H,1-2H3

InChI Key

QSIYJMXHLGSPCE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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